Nebacumab
Description
Properties
CAS No. |
138661-01-5 |
|---|---|
Molecular Formula |
C22H30O6Si |
Origin of Product |
United States |
Molecular Architecture and Immunological Specificity of Nebacumab
Structural Classification of Nebacumab as an Immunoglobulin M (IgM) Monoclonal Antibody
This compound is classified as a human IgM monoclonal antibody. kauveryhospital.comcreativebiolabs.netnih.gov Antibodies, also known as immunoglobulins (Ig), are glycoproteins that serve as a fundamental component of the adaptive immune system. bioatla.com The basic structural unit of an antibody is typically a Y-shaped molecule composed of four polypeptide chains: two identical heavy chains and two identical light chains, connected by disulfide bonds. bioatla.comnih.gov These chains contain structural domains referred to as immunoglobulin domains. bioatla.comnih.gov Mammalian heavy chains are categorized into five types: α, δ, ε, γ, and μ, which define the antibody classes IgA, IgD, IgE, IgG, and IgM, respectively. bioatla.com IgM antibodies, like mammalian IgM, can exist as pentamers, comprising five basic immunoglobulin units. bioatla.com The heavy chains of IgM antibodies contain approximately 550 amino acids. bioatla.com this compound is a human IgM antibody produced by a stable heteromyeloma cell line. creativebiolabs.net
Antigenic Target Identification: The Lipid A Moiety of Lipopolysaccharides
The primary antigenic target of this compound is the lipid A moiety of lipopolysaccharides (LPS), also known as endotoxin (B1171834). kauveryhospital.comontosight.aicreativebiolabs.net LPS is a major component of the outer cell wall of Gram-negative bacteria and functions as a crucial virulence factor. kauveryhospital.comcreativebiolabs.net
Characterization of Endotoxin and Lipid A as Key Pathogen-Associated Molecular Patterns
Endotoxin, or LPS, is recognized as a pathogen-associated molecular pattern (PAMP). kauveryhospital.comwakopyrostar.comwikipedia.org PAMPs are small molecular motifs conserved across a class of microbes but absent in the host, enabling the innate immune system to recognize pathogens. wikipedia.orgroyalsocietypublishing.org LPS contributes significantly to the structural integrity of the bacterial cell wall. kauveryhospital.comcreativebiolabs.net Structurally, LPS is an amphipathic molecule generally composed of three regions: the O-specific polysaccharide chain (O-antigen), the core oligosaccharide, and the lipid A component. kauveryhospital.comcreativebiolabs.netwakopyrostar.commdpi.com Among these regions, the lipid A portion is the glycolipid part of LPS that constitutes the center of its biological activity and stimulates immune system cells. kauveryhospital.comcreativebiolabs.net Lipid A is the main structure recognized by the immune system, specifically by a complex of immune system proteins including Toll-like receptor 4 (TLR4) and MD-2. wakopyrostar.comwikipedia.orgmdpi.com The hexa-acylated lipid A, first identified in Escherichia coli LPS, typically exhibits the highest immunostimulatory or endotoxic activity in mammals. kauveryhospital.comcreativebiolabs.net The interaction of the asymmetric, hexa-acylated lipid A region of LPS with the mCD14/TLR4/MD-2 receptor complex on monocytes/macrophages is a major mechanism driving the innate immune response to Gram-negative infection. kauveryhospital.com
Specificity of this compound Binding to Gram-Negative Bacterial Lipopolysaccharide Components
This compound is a human IgM monoclonal antibody that binds to the lipid A domain of endotoxin produced by Gram-negative bacteria. kauveryhospital.comcreativebiolabs.net Its binding to endotoxin aims to prevent the initiation of the inflammatory cascade that can lead to septic shock. ontosight.ai While LPS structures, particularly the oligosaccharide and O-antigen components, can vary considerably between different bacterial species, the lipid A variations between species are more subtle. wakopyrostar.com The general structure of lipid A consists of a diglucosamine backbone attached to phosphate (B84403) groups and several acyl chains. wakopyrostar.comwikipedia.org this compound's specificity for the lipid A region targets this relatively conserved part of the LPS molecule found in Gram-negative bacteria. kauveryhospital.comcreativebiolabs.net Studies have shown that this compound (HA-1A) binds to lipid A. oup.com
Epitope Recognition and Binding Kinetics in In Vitro Systems
The interaction between this compound and its lipid A target involves specific epitope recognition and can be characterized by binding kinetics in in vitro systems.
Analysis of this compound’s Affinity for Gram-Negative Bacterial Lipopolysaccharides
This compound is designed to bind to the lipid A moiety of LPS. ontosight.ai The binding affinity of an antibody for its target can be evaluated using the equilibrium dissociation constant (KD), where a smaller KD value indicates a greater binding affinity. immunologyresearchjournal.com While specific KD values for this compound's interaction with LPS or lipid A from various Gram-negative bacteria were not extensively detailed in the provided search results, studies have assessed the binding of this compound (HA-1A) to lipid A and LPS derived from rough strains of bacteria, observing significantly greater binding to the latter compared to another antibody, E5. oup.com Acid treatment of bacterial LPS was observed to lead to specific binding of this compound to lipid A. researchgate.net
Investigations into the Structural Basis of this compound-Lipid A Interaction
The structural basis of antibody-antigen interaction involves the complementarity-determining regions (CDRs) of the antibody's variable domains forming contacts with the epitope on the antigen. bioatla.comnih.govnih.gov Reciprocal competitive inhibition experiments involving this compound (HA-1A) and another anti-lipid A antibody (E5) suggested that these two antibodies bind to distinct epitopes on lipid A. oup.com Further competitive inhibition studies using a monoclonal anti-idiotype antibody specific for the variable region of HA-1A also supported this concept. oup.com Although detailed structural analyses specifically illustrating the molecular interactions between this compound's binding site and the lipid A epitope were not found, investigations into the structural basis of antibody recognition of lipid A and epitope mapping studies on other antibodies provide a general context for such interactions. researchgate.netfrontiersin.org The structure of lipid A is relatively conserved among aerobic and enteric Gram-negative bacteria, composed of a bis-phosphorylated β(1→6)-linked D-glucosamine disaccharide backbone with acyl chains. royalsocietypublishing.orgnih.gov
Mechanism of Action in Preclinical Biological Models
Endotoxin (B1171834) Neutralization and Mitigation of Inflammatory Responses
Nebacumab is designed to bind to LPS, with the goal of neutralizing its harmful effects and preventing the initiation of the inflammatory cascade that can lead to severe complications like septic shock. thermofisher.comgenecards.org By binding to endotoxin, this compound has been shown to reduce circulating levels of both endotoxin and tumor necrosis factor in vivo in experimental models. genecards.orgensembl.org
The molecular mechanism of LPS neutralization by this compound involves its binding to the lipid A moiety of LPS. thermofisher.comgenecards.orgensembl.org Lipid A is recognized as the biologically active center of endotoxin and is responsible for stimulating various cells of the immune system. genecards.orgensembl.org Specifically, the hexa-acylated lipid A structure, prominently found in Escherichia coli LPS, exhibits the highest immunostimulatory activity in mammalian hosts. genecards.orgensembl.org this compound's binding to this crucial lipid A region is central to its intended neutralizing activity. thermofisher.comgenecards.org
The interaction of the lipid A region of LPS with the receptor complex comprising mCD14, Toll-like receptor 4 (TLR4), and MD-2 on the surface of monocytes and macrophages represents a major pathway responsible for the innate immune response to Gram-negative bacterial infections. genecards.orgensembl.org Activation of TLR4 signaling by LPS leads to the production of inflammatory mediators. uniprot.org While this compound does not directly target TLR4, its binding and neutralization of LPS, the primary ligand for the TLR4 complex, effectively prevents or reduces the engagement and subsequent activation of the TLR4 signaling pathway by LPS. uniprot.org This upstream neutralization of the activating signal is a key aspect of how this compound mitigates the inflammatory response mediated through TLR4.
A significant consequence of LPS-induced TLR4 activation is the release of high levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-Alpha (TNF-alpha). genecards.orgensembl.orguniprot.org These mediators play a critical role in the systemic inflammatory response observed in conditions like sepsis. genecards.orgensembl.org Preclinical studies have indicated that this compound reduces circulating levels of tumor necrosis factor in vivo. genecards.orgensembl.org This modulation of pro-inflammatory cytokine release, particularly the reduction of TNF-alpha, is a downstream effect of this compound's ability to neutralize LPS and thus interrupt the inflammatory cascade initiated by LPS-TLR4 interaction. TNF-alpha is a key pro-inflammatory cytokine produced by immune cells, including macrophages, in response to LPS. rcsb.org
Inhibition of Toll-like Receptor 4 (TLR4) Signaling Pathways
In Vitro Studies of Cellular Interactions
In vitro studies provide insights into the direct interactions of this compound and its target, LPS, with immune cells, particularly monocytes and macrophages, which are central to the innate immune response to bacterial endotoxin.
Lipopolysaccharide is known to stimulate the activation of various immune cells, including monocytes and macrophages, primarily through their interaction with the CD14/TLR4/MD-2 receptor complex. genecards.orgensembl.orguniprot.org As a human IgM monoclonal antibody that binds to LPS, this compound's impact on the activation of these cells in vitro is primarily mediated by its ability to sequester and neutralize LPS, thereby preventing or reducing its engagement with the cellular receptors. thermofisher.comgenecards.orgensembl.org This prevents the LPS-driven activation signals that would otherwise be transmitted to the cell's interior. While the general principle of antibody interaction with immune cells via Fc receptors exists, detailed preclinical in vitro data specifically demonstrating this compound's direct effects on monocyte or macrophage activation state via such interactions, independent of LPS neutralization, are not extensively described in the available information.
Impact on Immune Cell Activation (e.g., Monocytes, Macrophages)
Preclinical In Vivo Efficacy and Protective Mechanisms
Preclinical studies utilizing animal models have provided insights into this compound's potential efficacy and protective mechanisms against the effects of endotoxin and Gram-negative infections.
Studies in Animal Models of Endotoxemia
In experimental models, this compound (HA-1A) has demonstrated protective effects against endotoxemia creativebiolabs.net. Endotoxemia, characterized by the presence of endotoxin in the bloodstream, is a critical factor in the pathogenesis of Gram-negative sepsis kauveryhospital.comnih.govresearchgate.net. By binding to the lipid A region of LPS, this compound aims to neutralize the biological activity of endotoxin, which is known to stimulate immune cells and trigger an excessive inflammatory response creativebiolabs.netkauveryhospital.com. This binding is intended to reduce the levels of circulating endotoxin and downstream inflammatory mediators, thereby mitigating the systemic effects of endotoxemia creativebiolabs.netkauveryhospital.com. While preclinical studies showed promise, it is worth noting that translating findings from animal models of endotoxemia to human sepsis has presented challenges, partly due to differences in endotoxin activity between species and the complexity of the host response nih.govresearchgate.net.
Prevention of Systemic Inflammatory Response Syndrome Development in Animal Models
The systemic inflammatory response syndrome (SIRS) can be triggered by the excessive release of inflammatory mediators in response to high levels of LPS in the bloodstream creativebiolabs.netkauveryhospital.com. This can lead to profound effects on various organ systems and trigger the coagulation cascade, ultimately contributing to sepsis and septic shock creativebiolabs.netkauveryhospital.com. This compound's ability to bind and neutralize endotoxin in vivo is hypothesized to prevent or reduce the severity of SIRS development in animal models by limiting the initial trigger for this overwhelming inflammatory response creativebiolabs.netkauveryhospital.com. While the search results indicate that this compound reduces circulating levels of endotoxin and tumor necrosis factor in vivo, specific detailed research findings or data tables directly illustrating the prevention of SIRS development across various animal models were not extensively provided within the scope of the search results. However, the protective effects against endotoxemia observed in animal models support this potential mechanism creativebiolabs.net.
Insights into the Dermal Shwartzman Reaction Modulation
The dermal Shwartzman reaction is an experimental model used to study localized and generalized inflammatory responses induced by endotoxin psu.edu. In experimental models, this compound (HA-1A) has been shown to protect animals against the development of the dermal Shwartzman reaction creativebiolabs.net. This protective effect suggests that this compound's binding to lipid A can interfere with the inflammatory cascade initiated by endotoxin that underlies this reaction creativebiolabs.net. While specific details on the modulation mechanisms were not elaborated in the provided search results beyond the protective effect, the known mechanism of this compound binding to lipid A implies that it neutralizes the endotoxin necessary to elicit the reaction creativebiolabs.netkauveryhospital.com.
Binding to Neisseria meningitidis Lipopolysaccharide in Experimental Models
This compound (HA-1A) has been shown to bind to Neisseria meningitidis LPS in experimental models creativebiolabs.net. Neisseria meningitidis is a Gram-negative bacterium whose LPS is a key virulence factor contributing to invasive meningococcal disease, including septic shock frontiersin.org. The ability of this compound to bind to N. meningitidis LPS in experimental settings suggests a potential mechanism for neutralizing the endotoxin produced by this specific pathogen creativebiolabs.net. This binding is consistent with this compound's intended mechanism of action, which targets the conserved lipid A domain found in the LPS of many Gram-negative bacteria, including N. meningitidis creativebiolabs.netkauveryhospital.com. Experimental models involving N. meningitidis and its LPS are used to study the pathogenesis of meningococcal disease and evaluate potential therapeutic interventions frontiersin.orgmdpi.com.
Biotechnology and Production Methodologies for Nebacumab
Hybridoma Technology and Cell Line Development
The production of Nebacumab relies on the development of a stable cell line capable of consistently producing the desired human IgM antibody. This was achieved through a hybridoma approach involving the fusion of different cell types creativebiolabs.net. Hybridoma technology, in general, enables the production of monoclonal antibodies by fusing antibody-producing B cells with immortal myeloma cells mdpi.comnih.govglobalresearchonline.net.
This compound was specifically produced by the stable heteromyeloma cell line A6(H4C5) creativebiolabs.net. This cell line was developed by Teng et al. creativebiolabs.net. The process involved the fusion of a murine-human heteromyeloma line with sensitized splenic B lymphocytes creativebiolabs.net. The use of murine-human heteromyeloma cells as fusion partners for human B cells was explored to address the instability issues encountered with fusing murine myeloma cells directly with human lymphocytes, which often led to the preferential loss of human chromosomes globalresearchonline.netinscientioveritas.orgnih.gov. Heterohybridomas, often non-secreting mouse-human hybrids, can be made resistant to certain media components, allowing for the selection of stable hybridomas upon fusion with human B cells nih.govgoogle.com.
Fusion of Murine-Human Heteromyeloma Cells with Sensitized B Lymphocytes
The core of the this compound production process involved the fusion of a murine-human heteromyeloma line with human splenic B lymphocytes creativebiolabs.net. This fusion aimed to combine the antibody-producing capability of the B lymphocytes with the immortality of the heteromyeloma cell line, thereby creating a stable, antibody-producing hybridoma mdpi.comglobalresearchonline.net. The splenic B lymphocytes used in this process were specifically sensitized creativebiolabs.net.
Role of Escherichia coli J5 Sensitization in Hybridoma Generation
A crucial step in the generation of the this compound-producing hybridoma was the sensitization of the B lymphocytes. The splenic B lymphocytes were sensitized in vivo by immunization with killed Escherichia coli J5 cells creativebiolabs.net. Escherichia coli J5 is a mutant strain of E. coli that expresses a truncated form of lipopolysaccharide (LPS), primarily consisting of the lipid A and core oligosaccharide regions creativebiolabs.netresearchgate.netmdpi.com. This compound is designed to bind to the lipid A domain of endotoxin (B1171834) (LPS) creativebiolabs.netkauveryhospital.comproteogenix.science. Sensitizing the host with killed E. coli J5 aimed to elicit an immune response and generate B lymphocytes producing antibodies specific to the endotoxin, particularly the lipid A component, which is conserved across many Gram-negative bacteria researchgate.netmdpi.com. This targeted sensitization was essential for obtaining B cells capable of producing antibodies with the desired specificity for this compound creativebiolabs.net.
Epstein-Barr Virus Transformation for Human Antibody Production
Prior to fusion with the murine-human heteromyeloma line, the sensitized splenic B lymphocytes underwent in vitro transformation by Epstein-Barr virus (EBV) creativebiolabs.net. EBV is known for its ability to immortalize human B lymphocytes, transforming them into continuous cell lines that can produce and secrete immunoglobulins nih.govinscientioveritas.orgnih.govnih.gov. This transformation step likely enhanced the ability of the B lymphocytes to fuse with the heteromyeloma line and contribute to the establishment of a stable, antibody-producing hybridoma inscientioveritas.orgnih.gov. EBV-transformed cell lines can secrete various isotypes of human monoclonal antibodies, including IgM nih.govnih.gov. The use of EBV transformation in conjunction with hybridoma technology was a strategy employed to overcome challenges in generating stable human antibody-producing cell lines from fusions alone inscientioveritas.orgnih.gov.
Characterization of Stable Cell Lines and Antibody Purity
The production of therapeutic antibodies like this compound requires the establishment of stable cell lines that consistently produce high-quality antibodies proteogenix.sciencekempproteins.compatheon.comcreative-proteomics.com. The cell line A6(H4C5), which produces this compound, was characterized as a stable heteromyeloma cell line creativebiolabs.net. A key characteristic of this clone is that it produces only human IgM antibody creativebiolabs.net. Furthermore, it was reported to be free of Epstein-Barr viral genome and detectable murine viruses creativebiolabs.net.
Characterization of stable cell lines involves rigorous testing to ensure consistent production and product quality kempproteins.comcreative-proteomics.comeuropa.eu. This includes assessing the genetic stability of the cell line and verifying that the desired antibody gene sequences are maintained over multiple passages creative-proteomics.com. Antibody purity is a critical quality attribute that is assessed using various analytical methods proteogenix.sciencekempproteins.comeuropa.eu. For research-grade this compound biosimilars, purity levels are typically reported as >85% or >95% creativebiolabs.netproteogenix.science. Endotoxin levels are also a key purity metric, with specifications often requiring levels below a certain threshold (e.g., < 0.01 EU/µg) kempproteins.comthermofisher.com. Protein characterization techniques, such as SDS-PAGE, IEF, and protein sequencing, are employed to analyze the purified antibody and confirm its structural integrity kempproteins.com.
Theoretical and Computational Approaches in Antibody Research, Exemplified by Nebacumab S Context
Application of Colloidal Models for Antibody Self-Assembly
Monoclonal antibodies, due to their size and interactions in solution, can be modeled as colloidal particles. acs.orgresearchgate.netlsinstruments.chinfn.it This approach simplifies their complex structure while retaining key features relevant to their self-assembly and aggregation behavior. acs.orgresearchgate.net
Patchy Colloid Models in Predicting Antibody Structural Properties
Patchy colloid models represent antibodies as particles with specific attractive or repulsive "patches" on their surface. nih.govacs.orgresearchgate.netinfn.it These patches are designed to mimic the anisotropic (direction-dependent) interactions that occur between different regions of the antibody molecule, such as the Fab and Fc domains. acs.orgresearchgate.netarxiv.org By defining the location and interaction strength of these patches, these models can predict the structural properties of antibody solutions, including the formation of transient clusters. acs.orgresearchgate.net This approach acknowledges the anisotropic shape and charge distribution of antibodies. acs.orgresearchgate.netlsinstruments.chnih.gov
Cluster Theory and Aggregation Behavior of Monoclonal Antibodies
The tendency of monoclonal antibodies to undergo reversible self-association at high concentrations leads to the formation of transient clusters. nih.govresearchgate.netnih.gov Cluster theory provides a framework for understanding and predicting the size distribution and properties of these aggregates. nih.govresearchgate.net
Wertheim Theory and Hyperbranched Polymer Theory Applications
Wertheim theory, a thermodynamic perturbation theory, is a powerful tool used in conjunction with patchy colloid models to analytically calculate the thermodynamic properties of associating liquids, including antibody solutions. nih.govacs.orginfn.itarxiv.org This theory can predict properties like osmotic compressibility and bond probability, which relate to the extent of self-assembly. acs.orginfn.it Hyperbranched polymer theory (HPT) is often used alongside Wertheim theory to calculate the size distribution of the antibody clusters formed through reversible association. nih.govacs.orgarxiv.org These theories can provide insights into whether the clustering leads to gelation or remains as a distribution of finite-sized aggregates. nih.govinfn.itenrico-lattuada.com
Computational Simulations of Antibody Solution Dynamics
Computational simulations, such as Monte Carlo (MC) and Molecular Dynamics (MD) simulations, are essential for studying the dynamics and interactions of antibodies in solution. nih.govacs.orgaip.orgresearchgate.netnih.gov These simulations can complement theoretical approaches by providing detailed information about the self-assembly process and the resulting cluster structures. nih.govacs.orgresearchgate.net Coarse-grained models, which represent the antibody with a reduced number of particles or beads, are often used in these simulations to allow for the study of larger systems and longer timescales than would be feasible with atomistic models. aip.orgresearchgate.netnih.gov These simulations can predict properties like viscosity and provide microscopic insights into the underlying molecular interactions. researchgate.netnih.govacs.org
Implications of Antibody Flexibility and Charge Distribution on Molecular Interactions
The flexibility of antibody molecules and the specific distribution of charges on their surface significantly influence their intermolecular interactions and self-association behavior. preprints.orgpnas.orgacs.orgacs.org Antibody flexibility can affect how different regions of the molecule interact with each other and with neighboring antibodies. pnas.orgacs.org The charge distribution, rather than just the net charge, can create attractive patches that drive self-association, even in solutions with a net repulsive force. preprints.orgacs.orgacs.org Understanding the interplay between flexibility and charge distribution is crucial for accurately modeling and predicting antibody behavior in concentrated solutions. preprints.orgacs.org Computational methods, including molecular dynamics simulations, can provide insights into the conformational flexibility of antibodies and the role of specific residues in mediating interactions. computabio.comnih.govnih.gov
Nebacumab S Role As a Research Tool and Benchmark
Utilization in In Vitro Assay Development
Nebacumab is widely utilized in the development and execution of various in vitro assays aimed at detecting and characterizing endotoxin (B1171834) and evaluating the activity of anti-endotoxin agents. nih.govuni.lunih.govpnas.orgresearchgate.netciteab.com
ELISA-based Assays for Endotoxin Detection and Neutralization
Enzyme-linked immunosorbent assays (ELISAs) are a key application for this compound. It is used in ELISA-based methods for the detection of endotoxin. nih.govuni.lunih.govpnas.orgresearchgate.netuni.luresearchgate.net Furthermore, this compound is employed in assays designed to assess the neutralization of endotoxin. uni.lunih.govpnas.orgresearchgate.netgoogle.com The Limulus ELISA, for instance, is an endotoxin assay where endotoxin activity, detected by the activation of LAL coagulation, can be quantified using an ELISA with a monoclonal antibody to a generated peptide. google.com The 50% endotoxin-neutralizing concentration (ENC50), indicative of an anti-endotoxin agent's potency, can be determined using such ELISA-based methods. google.com
Application in Western Blot (WB), Flow Cytometry (FC), and Immunoprecipitation (IP)
Beyond ELISA, this compound finds application in other fundamental immunological techniques, including Western Blot (WB), Flow Cytometry (FC), and Immunoprecipitation (IP). uni.lunih.govpnas.orgresearchgate.netciteab.com These methods allow for the detection, quantification, and isolation of the target antigen (endotoxin) or complexes involving this compound. WB is commonly used for protein detection after gel electrophoresis. wikipedia.orgnih.gov FC enables the analysis of cell populations and the detection of intracellular or surface markers. IP is a technique used to isolate a specific protein antigen from a complex mixture using an antibody immobilized on a solid support. The use of this compound in these assays leverages its specific binding to endotoxin for various research purposes.
Reference Standard in Preclinical Drug Discovery Research
This compound serves as a benchmark antibody in preclinical drug discovery, particularly in the development of therapeutics targeting endotoxin.
Benchmark Antibody for Endotoxin-Targeting Therapeutic Development
As a pre-made benchmark antibody, this compound is utilized as a reference therapeutic antibody in the development of new biological drugs aimed at endotoxin. This allows researchers to compare the performance and characteristics of novel antibody candidates against a well-established anti-endotoxin antibody in various in vitro and potentially in vivo studies.
Use in In Vitro and Animal Model Development for Pharmacokinetic/Pharmacodynamic (PK/PD) Research (excluding human data)
This compound is employed in the development of in vitro assays and animal models for pharmacokinetic (PK) and pharmacodynamic (PD) research during preclinical drug discovery. Preclinical PK studies in animals are crucial for establishing dose ranges and understanding how an antibody is absorbed, distributed, metabolized, and excreted. PD studies in animal models help evaluate the biological effects of the antibody. Although specific detailed animal PK/PD data for this compound were not found, its role in the development of such models highlights its continued relevance in preclinical research settings for evaluating anti-endotoxin strategies.
Methodologies for Antibody Characterization and Validation
Characterization and validation are critical aspects of utilizing antibodies in research. For a research antibody like this compound, various methodologies are employed to confirm its identity, purity, specificity, and suitability for intended applications.
General methods for antibody characterization include determining the class, subclass, and primary structure, often involving techniques like peptide mapping and mass spectrometry. Higher-order structure is assessed using physicochemical methods. Immunological properties, such as binding affinity and specificity to purified antigens and their specific regions (like the lipid A domain for this compound), are evaluated through binding assays like ELISA and Surface Plasmon Resonance (SPR). Cross-reactivity with other proteins can also be assessed.
Binding Affinity (KD) Measurements
Binding affinity, typically quantified by the equilibrium dissociation constant (KD), is a critical parameter in characterizing the interaction between an antibody and its target antigen malvernpanalytical.comarxiv.orgcreativebiolabs.net. A smaller KD value indicates a stronger binding affinity malvernpanalytical.comarxiv.org. Understanding binding affinity is fundamental in appreciating intermolecular interactions relevant to biological processes, structural biology, and structure-function relationships malvernpanalytical.com. It is also an essential aspect of the drug discovery process, aiding in the design of drugs with selective and specific binding to their targets malvernpanalytical.commdpi.com.
Experimental methods for determining protein-ligand binding affinity, including antibody-antigen interactions, are considered the most reliable mdpi.com. Techniques such as Surface Plasmon Resonance (SPR), KinExA, and Bio-Layer Interferometry (BLI) are widely used for measuring binding kinetics and affinity constants (KD) googleapis.comsartorius.com. These methods allow for real-time measurement of molecular interactions and can provide quantitative data on the strength and speed of binding malvernpanalytical.comgoogleapis.comsartorius.com.
While this compound's ability to bind to the lipid A domain of endotoxin is central to its function and historical therapeutic application, specific detailed research findings providing quantitative KD values for this compound's interaction with endotoxin or lipid A were not available in the provided search results. However, given its availability and use as a research-grade biosimilar and benchmark antibody, this compound is relevant in the context of establishing and validating binding affinity measurement methodologies for antibodies targeting bacterial components or similar structures researchgate.netantibodysystem.comprosci-inc.com. The use of benchmark antibodies with known characteristics is crucial for ensuring the accuracy and reproducibility of binding affinity assays in antibody discovery and characterization workflows researchgate.net.
Historical and Foundational Contributions of Nebacumab Research to Monoclonal Antibody Science
Early Lessons in Anti-Infective Monoclonal Antibody Development
The development of Nebacumab in the late 1980s and early 1990s marked a significant early attempt to leverage monoclonal antibody technology for the treatment of severe infectious diseases, specifically Gram-negative sepsis. Sepsis, driven by an excessive inflammatory response to infection, was and remains a major cause of morbidity and mortality. nih.gov this compound's mechanism, targeting the lipid A component of endotoxin (B1171834), aimed to neutralize a primary trigger of this inflammatory cascade. google.comnih.gov
This compound was one of the first monoclonal antibodies, alongside edobacomab (B1176587) (another IgM antibody), to reach advanced clinical trials for Gram-negative septicemia and undergo review by regulatory bodies like the FDA. google.com The initial clinical trial results for this compound were interpreted by some as suggesting efficacy, particularly in patients with Gram-negative bacteremia and shock, showing a potential reduction in 28-day mortality in this subgroup. wikipedia.org This led to its approval in several European countries in 1991. google.comnih.gov
However, the subsequent failure of this compound to gain FDA approval in the United States in 1992 and its eventual withdrawal from the market in 1993 due to a lack of demonstrated mortality reduction in further clinical trials provided critical, albeit difficult, lessons. google.comnih.govnih.gov The experience highlighted the complexities of designing clinical trials for heterogeneous and rapidly progressing conditions like sepsis and underscored the challenges in patient selection and identifying specific subgroups likely to benefit from targeted therapies. The differing outcomes between initial studies and later trials, including a study suggesting the drug could be potentially lethal and ineffective against sepsis, emphasized the need for robust trial design and rigorous data analysis in the development of anti-infective antibodies. google.comnih.gov
Influence on Subsequent Research in Antibody Engineering and Humanization
Although this compound was a human IgM antibody, its development occurred during a period when both murine and chimeric antibodies were also being explored for therapeutic use. The challenges encountered with this compound, particularly concerning clinical efficacy and the complexities of the immune response in sepsis, contributed to the growing understanding of the factors critical for successful therapeutic antibody development. nih.gov
The experience with early antibodies, including the lessons from this compound's failure, spurred greater research and precision in the development of subsequent monoclonal antibodies. nih.gov This period saw intensified efforts in antibody engineering and humanization techniques aimed at improving antibody characteristics such as reduced immunogenicity, enhanced effector function, and improved pharmacokinetic properties. While this compound itself was human-derived, the broader context of its development and the issues it faced likely contributed to the collective knowledge base that informed the design and engineering strategies for later generations of therapeutic antibodies, emphasizing the need for a deeper understanding of antibody-target interactions and in vivo behavior.
Impact on the Understanding of Host-Pathogen Interactions and Innate Immunity Mechanisms
This compound's mechanism of action, targeting the lipid A domain of bacterial LPS, provided valuable insights into the critical role of endotoxin in the pathogenesis of Gram-negative sepsis and the host's innate immune response. google.comnih.gov Research surrounding this compound helped to further elucidate how LPS, particularly the hexa-acylated lipid A structure, is recognized by the host immune system through the mCD14/TLR4/MD-2 receptor complex on immune cells like monocytes and macrophages. google.comnih.gov This recognition triggers a cascade of events leading to the release of pro-inflammatory mediators, such as tumor necrosis factor (TNF), which contribute to the systemic inflammatory response characteristic of sepsis. google.comnih.gov
By demonstrating the potential for an antibody to bind and theoretically neutralize endotoxin in vivo, this compound research reinforced the concept that targeting key bacterial components or host inflammatory mediators could be a viable therapeutic strategy for infectious diseases. google.comnih.gov Although the clinical outcome was not as anticipated, the scientific investigations surrounding this compound contributed to a deeper appreciation of the intricate interplay between bacterial virulence factors like LPS and the host's innate immune defense mechanisms. The failure itself also provided important biological insights into the complexity of the septic response and the limitations of targeting a single mediator. nih.gov
This compound's Place in the Evolution of Therapeutic Antibody Paradigms
This compound holds a notable place in the history of therapeutic antibodies as an early pioneer in the anti-infective space. Its journey from promising candidate, through European approvals, to US non-approval and market withdrawal, served as a cautionary tale that profoundly impacted the nascent biotechnology industry and regulatory landscape. nih.gov
The challenges faced by this compound highlighted the significant hurdles in developing antibody therapies for complex, acute conditions like sepsis, in contrast to some of the earlier successes seen with antibodies targeting more defined cellular targets or soluble factors in other disease areas. The experience underscored the importance of rigorous clinical validation, appropriate patient stratification, and a thorough understanding of disease pathophysiology when developing antibody therapeutics. nih.gov
The failure of this compound, while a setback at the time, ultimately contributed to the maturation of the therapeutic antibody field. It spurred critical re-evaluation of development strategies, regulatory pathways, and the scientific understanding required to bring effective antibody-based therapies to market. The lessons learned from this compound paved the way for more refined approaches in antibody discovery, engineering, and clinical evaluation that have contributed to the success of numerous therapeutic antibodies in various disease areas in the years since. nih.gov Thus, this compound, despite its clinical failure, played a foundational role in the evolution of therapeutic antibody paradigms by providing invaluable early lessons in the challenges and complexities of this powerful class of therapeutics.
Q & A
Q. What is Nebacumab's mechanism of action in neutralizing endotoxins, and how does this inform its experimental use in sepsis models?
this compound (HA-1A) is a human IgM monoclonal antibody that binds to the lipid A region of bacterial lipopolysaccharide (LPS), effectively neutralizing circulating endotoxins and reducing tumor necrosis factor (TNF) levels . In preclinical sepsis models, this mechanism demonstrated protection against endotoxemia and Shwartzman reactions, making it a candidate for gram-negative sepsis trials. Researchers should validate endotoxin-binding efficacy using in vitro LPS-binding assays (e.g., ELISA) and correlate results with cytokine suppression in animal models.
Q. What were the primary endpoints and patient stratification criteria in pivotal clinical trials evaluating this compound's efficacy?
Early trials (1986–1991) focused on 28-day all-cause mortality reduction in patients with gram-negative bacteremia and endotoxic shock. However, patient stratification lacked robust biomarkers to confirm endotoxin exposure, leading to inclusion of non-gram-negative sepsis cases. Post hoc analyses revealed excess mortality in subgroups without confirmed bacteremia, highlighting the critical need for procalcitonin or endotoxin activity assays in modern trial designs .
Advanced Research Questions
Q. How did discrepancies between early-phase and Phase III trial outcomes for this compound influence subsequent monoclonal antibody (mAb) development strategies?
Early trials reported survival benefits (e.g., 39% mortality reduction in gram-negative bacteremia), but Phase III trials failed to replicate these results due to heterogeneous patient populations and insufficient diagnostic precision . This led to:
- Methodological shifts : Mandatory microbiological confirmation of gram-negative infections in later mAb trials (e.g., anti-TNF therapies).
- Regulatory scrutiny : The FDA now requires prespecified subgroup analyses for sepsis therapies, as seen in subsequent antibody approvals (e.g., raxibacumab) .
Table 1 : Key Clinical Trials of this compound
Q. What methodological limitations in this compound's clinical trial design contributed to its failure to demonstrate mortality benefit?
- Endpoint selection : Reliance on all-cause mortality without mechanistic biomarkers (e.g., endotoxin clearance).
- Diagnostic delays : Slow microbiological confirmation led to treatment delays in true gram-negative cases.
- Statistical power : Underpowered subgroup analyses failed to identify responders . Modern trials address these using adaptive designs and Bayesian analytics to re-estimate sample sizes mid-study .
Q. How can researchers reconcile conflicting data from in vivo endotoxin neutralization efficacy vs. clinical mortality outcomes observed in this compound studies?
Preclinical models often use controlled endotoxin challenges, whereas clinical sepsis involves polymicrobial interactions and immune dysregulation. To bridge this gap:
- Use translational endpoints like LPS neutralization kinetics in human serum.
- Incorporate omics data (e.g., transcriptomic profiling) to identify responders .
Q. What lessons from this compound's development inform current approaches to endotoxin-targeting biologics, particularly regarding patient selection and biomarker validation?
- Biomarker-driven enrollment : Current trials (e.g., eritoran) mandate endotoxin activity assays (EAA) to confirm target engagement.
- Combination therapies : Pairing mAbs with antibiotics or immunomodulators to address sepsis complexity.
- Regulatory frameworks : Post-marketing surveillance requirements for conditional approvals, as seen in EMA guidelines .
Methodological Guidance
- Assay Validation : Use competitive ELISAs to quantify this compound-endotoxin binding (see Bevacizumab ELISA protocols for methodology analogs) .
- Data Interpretation : Apply causal inference models to distinguish direct drug effects from confounding factors in retrospective analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
